

levoverbenone spectroscopic analysis techniques

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Compound of Interest

Compound Name: *Levoverbenone*

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An In-depth Technical Guide to the Spectroscopic Analysis of **Levoverbenone**

Authored by a Senior Application Scientist Abstract

Levoverbenone, the (1S,5S)-(-)-enantiomer of the bicyclic monoterpane verbenone, is a molecule of significant interest in the pharmaceutical, fragrance, and agricultural industries.^[1] ^[2]^[3] Its precise chemical identity and, critically, its stereochemical integrity, are paramount to its function and regulatory approval. This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous structural elucidation and stereochemical confirmation of **levoverbenone**. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical framework for researchers, scientists, and quality control professionals. Each section details the theoretical underpinnings, provides field-proven experimental protocols, and presents data in a clear, actionable format.

The Analytical Imperative: Structure and Stereochemistry

The analysis of **levoverbenone** presents a dual challenge: first, confirming the correct atomic connectivity of its bicyclic pinane skeleton, and second, verifying the specific (1S,5S) absolute configuration that distinguishes it from its dextrorotatory enantiomer, (+)-verbenone. While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) Spectroscopy are pillars for elucidating the molecular structure, they are inherently achiral. They cannot, on their own, differentiate between mirror-image isomers. Therefore, a comprehensive analysis must integrate these foundational methods with chiroptical techniques, such as Circular Dichroism (CD), which are sensitive to stereochemistry. This multi-technique approach creates a robust, self-validating system where the data from each analysis converges to provide an unambiguous identification.

Elucidating the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Rationale

For a known compound like **levoverbenone**, 1D ^1H and ^{13}C NMR spectra serve as a rapid and definitive fingerprint for identity confirmation when compared against a reference standard or literature data.^[4] The unique chemical shift and coupling pattern of each proton and carbon are directly dictated by the molecule's rigid bicyclic structure. However, for de novo confirmation, mixture analysis, or when investigating potential isomers, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is indispensable. These experiments allow for the unequivocal assignment of every nucleus by mapping proton-proton and proton-carbon correlations through bonds, leaving no ambiguity in the final structural assignment.^{[5][6]}

Experimental Protocol: Comprehensive NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the **levoverbenone** sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion, which is crucial for resolving the closely spaced signals in the aliphatic region of the spectrum.^{[7][8]}

- 1D NMR Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire the proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
- 2D NMR Data Acquisition (Optional but Recommended for Full Validation):
 - COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is key for connecting the different fragments of the molecule.
- Data Interpretation: Process the raw data (Free Induction Decay) with Fourier transformation. Analyze the resulting spectra to assign all chemical shifts (δ), coupling constants (J), and correlations to confirm the **levoverbenone** structure.

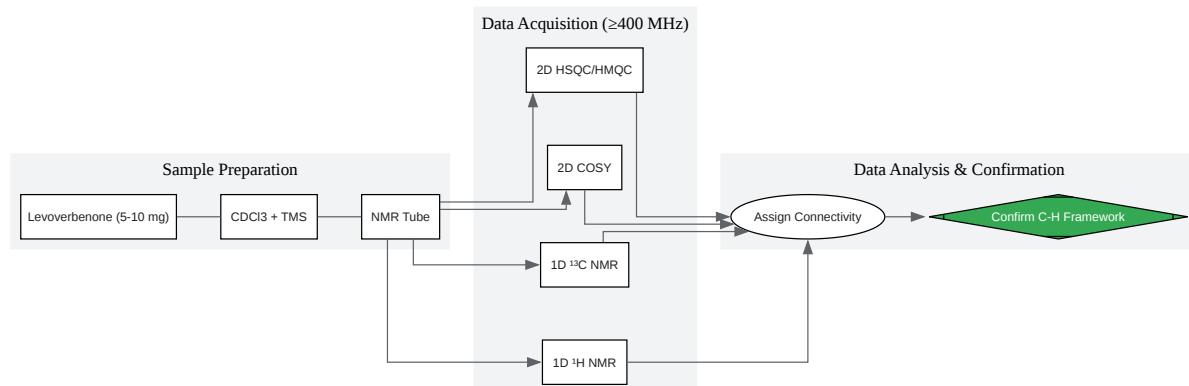
Data Presentation: Characteristic NMR Assignments

The following table summarizes the expected ^1H and ^{13}C NMR chemical shifts for **levoverbenone** in CDCl_3 . Minor variations may occur depending on the exact concentration and instrument.

Atom Position	^{13}C Chemical Shift (δ , ppm)	^1H Chemical Shift (δ , ppm)	Multiplicity & Coupling (J, Hz)
1	~57.5	~2.80	m
2	~205.0	-	-
3	~120.0	~5.75	s
4	~172.0	-	-
5	~48.0	~2.50	m
6	~39.0	-	-
7 (exo/endo)	~31.5	~2.10, ~2.60	m
8	~26.5	~1.50	s
9	~22.0	~1.05	s
10	~21.0	~2.00	s

Data compiled from public databases and literature sources.[\[4\]](#)[\[9\]](#)

Visualization: NMR Analysis Workflow



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Caption: Workflow for structural confirmation of **levoverbenone** via NMR spectroscopy.

Confirming Molecular Weight and Fingerprint: Mass Spectrometry (MS)

Mass spectrometry is an essential technique that provides two critical pieces of information: the molecular weight of the analyte and a characteristic fragmentation pattern that serves as a molecular fingerprint. For volatile compounds like **levoverbenone**, it is most powerfully employed when coupled with Gas Chromatography (GC-MS).

Expertise & Rationale

GC-MS is the undisputed workhorse for the analysis of essential oils and other complex volatile mixtures.[10][11] The gas chromatograph first separates the components of the mixture based on their volatility and interaction with the stationary phase. The retention time (RT) at which a

compound elutes is a characteristic property that provides a high degree of confidence in its identity. The separated compound then enters the mass spectrometer, where it is ionized (typically via Electron Ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), confirms the molecular weight (from the molecular ion, M^+) and provides a reproducible fragmentation pattern that can be matched against spectral libraries (e.g., NIST, Wiley) for definitive identification.^{[12][13]} For ultimate certainty, High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to within a few parts per million, allowing for the calculation of the elemental formula ($C_{10}H_{14}O$) and ruling out other isobaric possibilities.^[4]

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the **levoverbenone** sample in a volatile solvent such as n-hexane or dichloromethane.^[14]
- Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm) and a quadrupole or ion trap mass analyzer.^{[7][10]}
- GC Method:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.^[15]
 - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program is a general starting point and should be optimized for the specific instrument and sample matrix.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[15]
 - Scan Range: m/z 40-300.
 - Source Temperature: 230 °C.
- Data Interpretation: Identify the peak corresponding to **levoverbenone** based on its retention time. Extract the mass spectrum for this peak. Identify the molecular ion peak (M^+) at m/z

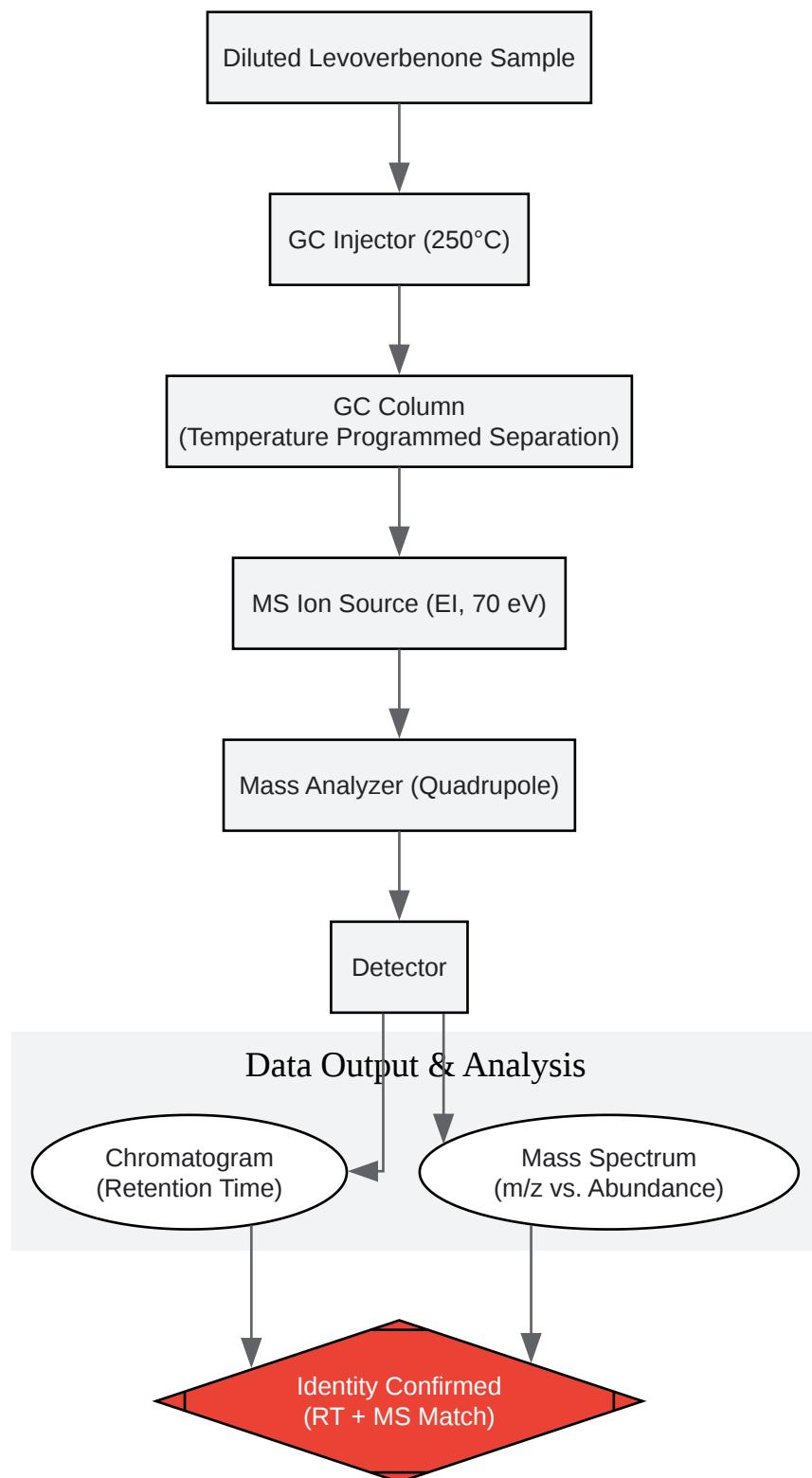
150. Compare the fragmentation pattern with a reference spectrum from a database to confirm the identity.[16]

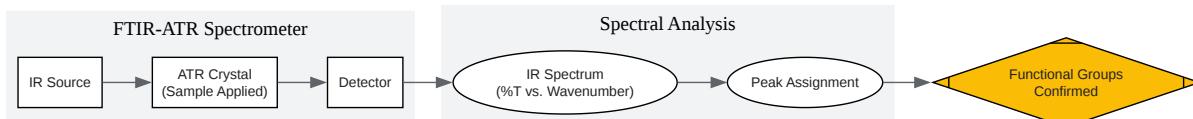
Data Presentation: Key Mass Spectral Data

m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity	Significance
150	$[\text{C}_{10}\text{H}_{14}\text{O}]^+$	Molecular Ion (M^+), confirms molecular weight.[4]
135	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group.
108	$[\text{M} - \text{C}_3\text{H}_6]^+$	Retro-Diels-Alder fragmentation.
93	$[\text{C}_7\text{H}_9]^+$	Further fragmentation of the bicyclic system.
79	$[\text{C}_6\text{H}_7]^+$	Common fragment in terpene analysis.

Fragmentation data based on typical EI-MS spectra for verbenone.[12][16]

Visualization: GC-MS Analysis Workflow



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Caption: Workflow for functional group confirmation via ATR-FTIR spectroscopy.

The Definitive Assignment: Chiroptical Spectroscopy

The final and most crucial step in identifying **levoverbenone** is confirming its absolute stereochemistry. Chiroptical techniques are designed specifically for this purpose. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectrum that is a direct signature of its 3D structure.

Expertise & Rationale

The CD spectrum of an enantiomer is the exact mirror image of its partner. Therefore, while (+)-verbenone and (-)-verbenone have identical NMR, MS, and IR spectra, their CD spectra will be equal in magnitude but opposite in sign. The interaction of the chiral molecule with polarized light results in what is known as the Cotton effect. For **levoverbenone**, the key electronic transition is the $n \rightarrow \pi^*$ transition of the α,β -unsaturated carbonyl chromophore. The sign of this Cotton effect is exquisitely sensitive to the stereochemistry of the molecule and provides definitive proof of the (1S,5S) configuration. This makes CD spectroscopy a powerful, non-destructive method for absolute configuration assignment and for determining enantiomeric purity. While chiral chromatography (GC or HPLC) can separate enantiomers for quantification, CD provides a direct spectroscopic confirmation of the bulk sample's stereochemical identity.

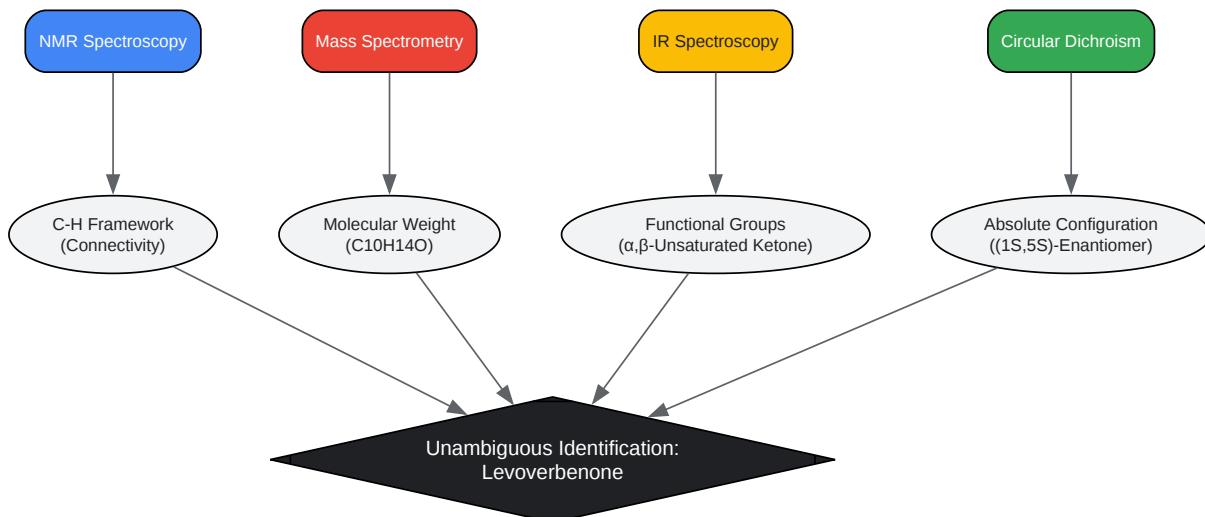
[1][17]

Experimental Protocol: Circular Dichroism (CD) Analysis

- Sample Preparation: Prepare a dilute solution of **levoverbenone** in a UV-transparent solvent (e.g., methanol or hexane). The concentration must be carefully chosen to yield an absorbance of ~1.0 at the wavelength of maximum absorption.
- Instrumentation: A calibrated CD spectropolarimeter.
- Data Acquisition:
 - Place the sample solution in a quartz cuvette of known pathlength (e.g., 1 mm or 1 cm).
 - Scan across the UV region that encompasses the relevant electronic transitions, typically from 400 nm down to ~200 nm.
 - Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.
- Data Interpretation: The resulting spectrum is a plot of CD signal (typically in millidegrees, mdeg) versus wavelength. Identify the sign (positive or negative) and wavelength of the Cotton effect associated with the $n \rightarrow \pi^*$ transition (~330-350 nm). A negative Cotton effect in this region is characteristic of **levoverbenone**, confirming the (1S,5S) absolute configuration.

A Self-Validating Analytical Framework

The true power of this multi-technique approach lies in the convergence of orthogonal data. No single technique provides the complete picture, but together they form a self-validating system that leaves no room for ambiguity.

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Caption: The convergence of spectroscopic data for the unambiguous identification of **levoverbenone**.

By systematically applying NMR for structural framework, MS for molecular weight, IR for functional group confirmation, and CD for stereochemical assignment, a complete and defensible analytical data package is generated. This framework ensures the identity, purity, and stereochemical integrity of **levoverbenone**, meeting the rigorous standards of scientific research and industrial quality control.

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